molecular formula C11H17BrClN B3165854 N-(4-Bromobenzyl)-1-butanamine hydrochloride CAS No. 90389-57-4

N-(4-Bromobenzyl)-1-butanamine hydrochloride

Cat. No. B3165854
CAS RN: 90389-57-4
M. Wt: 278.61 g/mol
InChI Key: NPFMCGRLOCPJDI-UHFFFAOYSA-N
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Description

“N-(4-Bromobenzyl)-1-butanamine hydrochloride” is a chemical compound with the CAS Number: 1158472-86-6 . It has a molecular weight of 278.62 . The compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “N-(4-Bromobenzyl)-1-butanamine hydrochloride” were not found, there are related compounds that have been synthesized. For instance, a compound named “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” was synthesized and its molecular structures were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The InChI code for “N-(4-Bromobenzyl)-1-butanamine hydrochloride” is 1S/C11H16BrN.ClH/c1-3-9(2)13-8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N-(4-Bromobenzyl)-1-butanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 278.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found.

Scientific Research Applications

C-Terminal Polyamine Modification Studies

This compound is used to study the characteristics of C-terminal polyamine modification in the presence of protease and amine . This research can help understand the role of polyamines in protein function and stability.

Preparation of 1-(4-Brombenzyl)-pyrrole

“N-(4-Bromobenzyl)-1-butanamine hydrochloride” is used to prepare 1-(4-Brombenzyl)-pyrrole by reacting with 2,5-dimethoxy-tetrahydro-furan . This reaction can be useful in the synthesis of various pyrrole derivatives, which have applications in medicinal chemistry.

Synthesis of Novel Compounds

This compound can be used in the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These novel compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Antimicrobial Activity

The synthesized compounds from “N-(4-Bromobenzyl)-1-butanamine hydrochloride” have shown promising antimicrobial activity against bacterial and fungal strains . This can lead to the development of new antimicrobial agents.

Antioxidant Activity

The synthesized compounds also exhibit antioxidant activity, as tested by DPPH, ABTS, and ferric reducing power assays . This suggests potential applications in combating oxidative stress-related diseases.

Toxicity Testing

These compounds have been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This provides valuable information about the environmental impact and safety of these compounds.

Safety and Hazards

The safety data sheet for a related compound, “4-Bromobenzoic acid”, indicates that it is a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Similar precautions should be taken when handling “N-(4-Bromobenzyl)-1-butanamine hydrochloride”.

Future Directions

While specific future directions for “N-(4-Bromobenzyl)-1-butanamine hydrochloride” were not found, research involving related compounds suggests potential applications in the development of new antimicrobial and anticancer drugs .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-2-3-8-13-9-10-4-6-11(12)7-5-10;/h4-7,13H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFMCGRLOCPJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)-1-butanamine hydrochloride

CAS RN

90389-57-4
Record name Benzenemethanamine, 4-bromo-N-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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